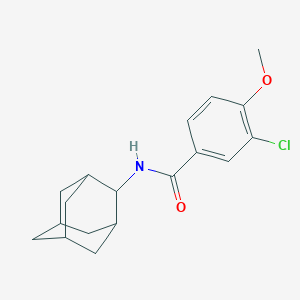

![molecular formula C22H21ClN2O4 B278520 N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as Furamidine, is a compound that has been synthesized for its potential use as an antiprotozoal agent. Protozoal infections are a significant global health concern, and the development of new drugs to treat these infections is essential. Furamidine has shown promise in early studies, and its synthesis, mechanism of action, and potential applications will be discussed in

Mecanismo De Acción

Furamidine works by inhibiting the activity of enzymes that are essential for the survival of protozoal organisms. Specifically, it targets enzymes involved in DNA synthesis, which prevents the protozoal organisms from replicating and ultimately leads to their death.

Biochemical and Physiological Effects:

Furamidine has been shown to have minimal toxicity in animal studies. It is metabolized in the liver and excreted in the urine. In vitro studies have shown that Furamidine has good activity against a range of protozoal organisms, including those that are resistant to other drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Furamidine is its broad-spectrum activity against a range of protozoal organisms. Additionally, it has shown good activity against drug-resistant strains. One limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Direcciones Futuras

For research include the development of more efficient synthesis methods, optimization of pharmacokinetics, and clinical trials to determine its potential use in combination with other drugs.

Métodos De Síntesis

Furamidine can be synthesized through a multistep process. The starting material is 2-chloro-4,6-dimethylphenol, which is reacted with ethyl chloroformate to form the corresponding ethyl carbonate. The ethyl carbonate is then reacted with 2-amino-4-methylphenol to form the corresponding amide. The amide is then reacted with furan-2-carboxylic acid to form Furamidine.

Aplicaciones Científicas De Investigación

Furamidine has been studied for its potential use as an antiprotozoal agent. Protozoal infections are caused by single-celled organisms and can cause a range of diseases, including malaria, leishmaniasis, and trypanosomiasis. These infections are prevalent in developing countries and can be difficult to treat due to the development of drug resistance. Furamidine has shown promise in early studies as a potential treatment for these infections.

Propiedades

Nombre del producto |

N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide |

|---|---|

Fórmula molecular |

C22H21ClN2O4 |

Peso molecular |

412.9 g/mol |

Nombre IUPAC |

N-[4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |

InChI |

InChI=1S/C22H21ClN2O4/c1-13-9-15(3)21(17(23)10-13)29-12-20(26)24-16-6-7-18(14(2)11-16)25-22(27)19-5-4-8-28-19/h4-11H,12H2,1-3H3,(H,24,26)(H,25,27) |

Clave InChI |

KBKJFDAZOPWOFR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |

SMILES canónico |

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)

![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)

![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)

![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)

![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)

![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)

![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)

![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)